molecular formula C21H20FN3O4 B2480194 Ethyl 1-(4-fluorophenyl)-4-((3-methoxybenzyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 922069-34-9

Ethyl 1-(4-fluorophenyl)-4-((3-methoxybenzyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2480194
CAS No.: 922069-34-9
M. Wt: 397.406
InChI Key: BWUZQFHTQXHDKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-fluorophenyl)-4-((3-methoxybenzyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine-based derivative characterized by a 4-fluorophenyl group at position 1, a 3-methoxybenzylamino substituent at position 4, and an ethyl ester moiety at position 3.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-[(3-methoxyphenyl)methylamino]-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4/c1-3-29-21(27)20-18(23-13-14-5-4-6-17(11-14)28-2)12-19(26)25(24-20)16-9-7-15(22)8-10-16/h4-12,23H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUZQFHTQXHDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC(=CC=C2)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(4-fluorophenyl)-4-((3-methoxybenzyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

  • Molecular Formula: C21H21F N3O5
  • Molecular Weight: 429.38 g/mol
  • IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves a multi-step process that includes:

  • Formation of the pyridazine ring.
  • Introduction of the 4-fluorophenyl group.
  • Coupling with a methoxybenzyl amine derivative.
  • Esterification to form the ethyl carboxylate.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound:

  • Mechanism of Action: The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. For instance, in vitro studies indicated that the compound exhibits cytotoxic effects against breast (MCF7), lung (A549), and prostate (DU145) cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
Cell LineIC50 Value (µM)
MCF75.2
A5496.8
DU1454.5

Antibacterial Activity

The compound also displays notable antibacterial properties:

  • Activity Spectrum: It has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 2 to 10 µg/mL .
BacteriaMIC Value (µg/mL)
Staphylococcus aureus2
Escherichia coli10

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Case Studies

  • Study on Anticancer Effects: A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer, demonstrating a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapy .
  • Antibacterial Evaluation: Another study focused on the antibacterial activity, where the compound was tested against clinical isolates of resistant bacterial strains, showing promising results that warrant further investigation into its mechanism and potential for development into a therapeutic agent .

Scientific Research Applications

The compound exhibits several significant biological activities, including:

Antimicrobial Activity

Research indicates that derivatives of dihydropyridazine compounds, including this one, possess notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusComparable to standard antibiotics
Escherichia coliComparable to standard antibiotics

A study published in the Journal of Pharmaceutical Sciences highlighted its substantial activity against these pathogens, suggesting potential for therapeutic applications in treating infections.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines, particularly in human breast cancer cells (MCF-7). The findings indicated a significant decrease in cell viability and increased markers of apoptosis.

Mechanisms of Action :

  • Receptor Interactions : The compound may act as an antagonist or agonist at various receptor sites, influencing cellular responses.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for both pathogen survival and cancer cell proliferation.

Study on Antimicrobial Activity

A comprehensive study assessed the antimicrobial efficacy of several pyridazine derivatives, including this compound. The results revealed that it exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to traditional antibiotics.

Study on Anticancer Effects

In a separate investigation reported in Cancer Research, the compound was tested on MCF-7 human breast cancer cell lines. Results showed that treatment with this compound led to a marked reduction in cell viability and an increase in apoptosis markers, indicating its potential as a chemotherapeutic agent.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at the ethyl ester and amine functionalities:

Reaction TypeReagents/ConditionsProductsReference
Ester hydrolysisAqueous NaOH (1–2 M), reflux, 4–6 hrs1-(4-Fluorophenyl)-4-((3-methoxybenzyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Amine alkylationNaH, alkyl halides (R-X), DMF, 60°CN-alkylated derivatives with modified benzylamino substituents
  • Mechanistic Notes :

    • Hydrolysis of the ethyl ester proceeds via base-catalyzed nucleophilic acyl substitution, forming the carboxylate intermediate.

    • Alkylation of the secondary amine occurs via deprotonation with NaH, followed by nucleophilic attack on the alkyl halide.

Oxidation Reactions

The dihydropyridazine ring and methoxybenzyl group are susceptible to oxidation:

Reaction TypeReagents/ConditionsProductsReference
Ring oxidationH₂O₂ (30%), AcOH, 50°C, 3 hrsPyridazine-3-carboxylate derivatives with ketone or epoxide groups
DemethylationBBr₃, CH₂Cl₂, −78°C to RT, 12 hrs1-(4-Fluorophenyl)-4-((3-hydroxybenzyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Key Observations :

    • Oxidation of the dihydropyridazine ring introduces ketone functionalities, enhancing electrophilicity.

    • Demethylation of the methoxy group yields phenolic derivatives, enabling further functionalization.

Reduction Reactions

Selective reduction targets the carbonyl and aromatic systems:

Reaction TypeReagents/ConditionsProductsReference
Carbonyl reductionNaBH₄, MeOH, 0°C to RT, 2 hrs6-Hydroxy-1,6-dihydropyridazine derivatives
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C, 6 hrsPartially saturated pyridazine ring with retained ester functionality
  • Mechanistic Notes :

    • NaBH₄ selectively reduces the 6-oxo group to a hydroxyl without affecting the ester.

    • Hydrogenation under mild conditions preserves the ester while saturating the pyridazine ring.

Hydrolysis and Rearrangement

Acid- or base-catalyzed pathways lead to structural rearrangements:

Reaction TypeReagents/ConditionsProductsReference
Acidic hydrolysisHCl (6 M), reflux, 8 hrsFragmentation into 4-fluorophenylhydrazine and substituted malonic acid
Thermal rearrangementToluene, 110°C, 24 hrsCyclized quinazolinone derivatives
  • Key Observations :

    • Prolonged acidic hydrolysis cleaves the pyridazine ring, yielding hydrazine byproducts .

    • Thermal treatment induces cyclization, forming fused heterocycles.

Functional Group Interconversion

The ester and amino groups serve as handles for further derivatization:

Reaction TypeReagents/ConditionsProductsReference
Ester → amideNH₃ (g), MeOH, RT, 12 hrs1-(4-Fluorophenyl)-4-((3-methoxybenzyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Schiff base formationAldehydes (RCHO), EtOH, Δ, 6 hrsImine-linked conjugates with modified electronic properties

Comparison with Similar Compounds

Table 1: Comparison of Key Pyridazine Derivatives

Compound Name Substituents (Position 1 and 4) Melting Point (°C) Yield (%) Notable Features Reference
Ethyl 1-(4-fluorophenyl)-4-((3-methoxybenzyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-Fluorophenyl, 3-methoxybenzylamino N/A N/A Potential hydrogen-bonding capacity N/A
Ethyl 1-(3-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12b) 3-Chlorophenyl, methyl 109–110 63 High yield, moderate polarity
Ethyl 1-(4-methoxyphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12e) 4-Methoxyphenyl, methyl 164.0–164.5 81 Enhanced solubility (methoxy group)
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 866009-66-7) Phenyl, butylsulfanyl N/A N/A Sulfur-containing substituent
Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 899943-46-5) 4-Fluorophenyl, methoxy N/A N/A Simplified substitution pattern

Substituent Influence on Physicochemical Properties

  • This may influence binding affinity in receptor-targeted applications.
  • Melting Points: Derivatives with polar substituents (e.g., 4-hydroxyphenyl in 12d, melting point 220–223°C) exhibit higher melting points than those with nonpolar groups (e.g., 4-methyl in 12b, 109–110°C), suggesting increased crystallinity due to intermolecular interactions .

Research Findings and Implications

  • Biological Activity: While direct data for the target compound are unavailable, analogues such as 12b–12g were synthesized for adenosine A1 receptor modulation, with substituent-dependent activity profiles . The 3-methoxybenzylamino group in the target compound could enhance selectivity due to its extended aromatic system.
  • Computational Modeling : Software such as SHELX and WinGX (used for crystallographic analysis in related studies) could elucidate the compound’s conformational preferences, such as ring puckering or substituent orientation .

Q & A

Q. What are the standard synthetic routes for Ethyl 1-(4-fluorophenyl)-4-((3-methoxybenzyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate?

The synthesis typically involves multi-step reactions, starting with the formation of the dihydropyridazine core followed by functional group modifications. Key steps include:

  • Condensation reactions under controlled temperatures (25–60°C) to form the pyridazine ring .
  • Amine coupling using coupling agents (e.g., EDC/HOBt) to introduce the 3-methoxybenzylamino group .
  • Esterification with ethanol under reflux conditions to stabilize the carboxylate group .
    Polar solvents like ethanol or DMF are preferred, and intermediates should be purified via column chromatography to minimize by-products .

Q. How is the molecular structure of this compound validated?

Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to assign protons and carbons, particularly distinguishing the dihydropyridazine ring (δ 6.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm1^{-1} (C=O stretching) and ~1250 cm1^{-1} (C-O ester) .

Q. What preliminary biological assays are recommended for this compound?

Initial screening should focus on:

  • Enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s potential interaction with catalytic sites via its amino and ester groups .
  • Cytotoxicity studies (MTT assay) against cancer cell lines (e.g., HeLa or MCF-7) to evaluate anti-proliferative activity .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

Contradictions often arise from assay conditions or impurities. Mitigation strategies include:

  • Dose-response curve refinement : Test a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Purity validation : Use HPLC (>95% purity) to rule out impurities influencing activity .
  • Target specificity profiling : Employ proteome-wide screening (e.g., affinity chromatography) to identify off-target interactions .

Q. What strategies optimize the compound’s synthetic yield and scalability?

  • Solvent optimization : Replace ethanol with acetonitrile for higher reaction efficiency (reported 15–20% yield improvement in similar dihydropyridazines) .
  • Flow chemistry : Continuous flow reactors reduce reaction time and improve reproducibility for large-scale synthesis .
  • Catalyst screening : Test palladium or copper catalysts for coupling steps to enhance regioselectivity .

Q. How can computational modeling aid in designing derivatives with enhanced activity?

  • Docking simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR kinase), focusing on modifying the 3-methoxybenzyl group for better hydrophobic interactions .
  • QSAR analysis : Correlate substituent electronic properties (Hammett constants) with biological activity to guide derivative design .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .

Q. What analytical techniques resolve stability issues in aqueous environments?

  • Forced degradation studies : Expose the compound to pH 1–13 buffers and monitor hydrolysis via LC-MS. The ester group is prone to hydrolysis at pH > 10 .
  • Solid-state stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C typical for dihydropyridazines) .

Methodological Challenges and Solutions

Q. How to address low solubility in pharmacological assays?

  • Co-solvent systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability .

Q. What experimental designs validate mechanistic hypotheses?

  • Kinetic isotope effects (KIE) : Replace 1H^1H with 2H^2H at reactive sites to confirm rate-determining steps in enzyme inhibition .
  • Fluorescence quenching : Monitor changes in tryptophan fluorescence of target proteins upon ligand binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.